molecular formula C17H17ClN6O3 B14927391 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B14927391
M. Wt: 388.8 g/mol
InChI Key: XVQVMNLCZRMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound featuring a benzamide core substituted with pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with a benzamide derivative. Key steps include nitration, chlorination, and condensation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, thionyl chloride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products

Major products formed from these reactions include various substituted benzamides and pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.

    Indole Derivatives: Known for their wide range of biological activities and structural similarities.

    Other Pyrazole Derivatives: Exhibit similar chemical properties and applications .

Uniqueness

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C17H17ClN6O3/c1-21(10-14-7-8-19-22(14)2)17(25)13-5-3-12(4-6-13)9-23-11-15(18)16(20-23)24(26)27/h3-8,11H,9-10H2,1-2H3

InChI Key

XVQVMNLCZRMDHB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.